molecular formula C15H21BO5 B1397002 Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1146214-77-8

Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1397002
M. Wt: 292.14 g/mol
InChI Key: RAGDNDSTZKPURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound that is often used in the preparation of pharmaceuticals and chemical intermediates . It is also employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .


Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using software packages like Gaussian09 . Density Functional Theory (DFT) calculations are performed through B3LYP-D3/6-311++G (d, p) basis sets .


Chemical Reactions Analysis

This compound is involved in several chemical reactions. It is used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.4096 and a density of 0.9642 g/mL at 25 °C . It is moisture sensitive and should be stored away from oxidizing agents .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been synthesized and structurally analyzed using various techniques. Studies demonstrate its utility as a boric acid ester intermediate with benzene rings. The molecular structures have been confirmed through FTIR, NMR spectroscopy, and mass spectrometry, along with single-crystal X-ray diffraction. These analyses are crucial for understanding the compound's properties and potential applications in different scientific domains (Huang et al., 2021).

Crystallography and DFT Studies

Crystallographic and conformational analyses, combined with density functional theory (DFT) calculations, have been employed to study the compound. These analyses help in understanding the molecular electrostatic potential and frontier molecular orbitals, revealing key physicochemical properties. Such studies are vital for advancing research in materials science and chemistry (Huang et al., 2021).

Application in Boron Chemistry

This compound is significant in the field of boron chemistry, particularly in the synthesis of boron-containing molecules. The research into its synthesis and properties provides insights crucial for the development of new materials and compounds in this area (Das et al., 2011).

Photophysical Properties

The compound's photophysical properties have been investigated, indicating its potential in the study of luminescence and related phenomena. Such research has implications in the development of new materials for optical and electronic applications (Kim et al., 2021).

Catalysis and Chemical Reactions

The compound's role in catalytic processes and chemical reactions has been explored, demonstrating its utility in synthetic chemistry. This research is crucial for developing new synthetic methods and understanding reaction mechanisms (Takagi & Yamakawa, 2013).

Safety And Hazards

This compound is classified as Eye Irritant 2 and Flammable Liquid 3. It has a flash point of 42.2 °C . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The future directions of this compound lie in its potential applications in the synthesis of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . It is also expected to find use in the preparation of pharmaceuticals and chemical intermediates .

properties

IUPAC Name

methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)10-8-7-9-11(18-5)12(10)13(17)19-6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGDNDSTZKPURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718346
Record name Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS RN

1146214-77-8
Record name Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Citations

For This Compound
1
Citations
B Ghaffari - 2016 - search.proquest.com
In homogeneous transition metal catalysis, the precatalyst usually needs to undergo a series of rearrangements or changes in the coordination sphere to form the active catalyst, which …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.